molecular formula C10H12N2O2S B15241760 2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid

2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B15241760
M. Wt: 224.28 g/mol
InChI Key: ZEJLHIHIMFOYPJ-UHFFFAOYSA-N
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Description

2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-methylpent-1-yn-3-amine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a candidate for anticancer drugs due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial, antiviral, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid stands out due to its unique combination of a thiazole ring and an alkyne group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

2-(4-methylpent-1-yn-3-ylamino)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H12N2O2S/c1-4-7(6(2)3)11-10-12-8(5-15-10)9(13)14/h1,5-7H,2-3H3,(H,11,12)(H,13,14)

InChI Key

ZEJLHIHIMFOYPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#C)NC1=NC(=CS1)C(=O)O

Origin of Product

United States

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